6-(五氟硫烷基)-1,3-二氢吲哚-2-酮

描述

Synthesis Analysis

The synthesis of 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one and related compounds has been a subject of interest due to their potential applications in medicinal chemistry and material science. A two-step, atom-economical synthetic route to SF5-containing indoles and oxindoles has been developed using vicarious nucleophilic substitution (VNS) of nitro(pentafluorosulfanyl)benzenes followed by catalytic hydrogenation . This method provides efficient access to variously substituted SF5-indoles. Additionally, the Fischer-Indole synthesis has been employed using polyphosphoric acid to synthesize 2-pentafluorophenyl-5-/6-fluoroindoles, which were further modified through formylation, nitration, and acylation reactions to yield a range of derivatives .

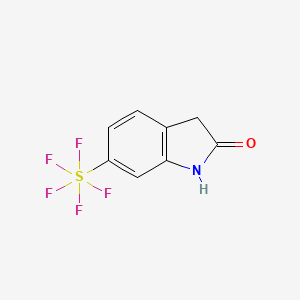

Molecular Structure Analysis

The molecular structure of 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is characterized by the presence of the pentafluorosulfanyl (SF5) group. This group is known for its stability under physiological conditions and its ability to significantly alter the physical and chemical properties of the molecules it is attached to . The SF5 group has been used as a bioisosteric replacement for various functionalities, such as trifluoromethyl and halogen groups, due to its unique electronic and steric properties .

Chemical Reactions Analysis

The reactivity of SF5-substituted indoles has been explored through various chemical reactions. For instance, 2-pentafluorophenylindole derivatives have been subjected to formylation and nitration reactions, yielding compounds with different substituents on the indole ring . These reactions demonstrate the versatility of SF5-indoles as intermediates for further chemical modifications, which can be tailored for specific applications in drug design and material science.

Physical and Chemical Properties Analysis

The introduction of the SF5 group into molecules imparts unique properties, making SF5-containing compounds highly valuable in different scientific fields. The SF5 group is known for its high electronegativity and ability to improve the lipophilicity and metabolic stability of molecules . Despite the beneficial characteristics of SF5-containing compounds, their synthesis has been challenging due to harsh reaction conditions. However, recent advancements in synthetic methodologies, including S-F and C-SF5 bond formation, have facilitated the access to these compounds . The properties of the SF5 group and its analogs have been extensively evaluated, with applications ranging from material science to medicinal chemistry .

科学研究应用

合成和催化应用

- 钯催化合成:五氟硫烷基由于其独特的物理化学性质,已被用于 SF5-吲哚的钯催化氧化合成,提供了一种构建 SF5-官能化吲哚的方法 (Chen 等,2015)。

化学合成方法

- 邻位亲核取代:合成 6-(五氟硫烷基)吲哚的有效方法包括硝基(五氟硫烷基)苯的邻位亲核取代 (VNS),从而得到新的 SF5-吲哚和恶唑吲哚 (Iakobson 等,2013)。

抗菌应用

- 体外抗菌评价:使用策略性方法合成的新的二氟甲基化 1-(1,3-二苯基-1H-吡唑-4-基)-3,3-二氟-1,3-二氢吲哚-2-酮对细菌和真菌表现出有希望的抗菌活性 (Chundawat 等,2016)。

生物等排应用

- 生物等排替代:SF5 基团以其稳定性和独特的性质而闻名,已被用作生物活性分子中各种官能团的生物等排替代品,极大地促进了药物设计 (Sowaileh 等,2017)。

材料科学应用

- 物理和化学性质:五氟硫烷基具有高基团电负性、大的空间位阻和高的热稳定性和水解稳定性,使其成为材料科学中的有价值的组分,例如聚合物的溶剂和表面活性剂 (Verma 等,1994)。

环境性质

- 环境影响和光降解:已经评估了五氟硫烷基化合物的环境性质,研究表明它们在环境相关条件下会发生光解降解,释放氟化物并形成苯磺酸盐作为最终产物 (Jackson & Mabury, 2009)。

未来方向

The future directions for research on “6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one” and related compounds could involve further exploration of their synthesis, properties, and applications . Despite the unique properties of the SF5 group, their application in distinct scientific fields remains modest, given the extremely harsh reaction conditions needed to access such compounds . Therefore, developing more efficient and accessible synthetic methods could be a key area of future research .

作用机制

Target of Action

Pentafluorosulfanyl-containing compounds have shown potential antibacterial efficacy and have been studied as inhibitors of the AAA ATPase p97 .

Mode of Action

Pentafluorosulfanyl-containing compounds have been found to cause damage to the cell membrane of gram-positive bacteria . This suggests that 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one might interact with its targets, leading to structural changes that disrupt normal cellular functions.

Pharmacokinetics

Pentafluorosulfanyl-substituted compounds have shown improved pharmacokinetic properties, including a half-life in excess of 12 hours and plasma drug concentrations well above their ic90 for up to 40 hours .

Result of Action

Pentafluorosulfanyl-containing compounds have demonstrated significant antibacterial and antibiofilm activity against gram-positive bacteria . These compounds cause damage to the bacterial cell membrane , which could potentially lead to cell death.

Action Environment

It is known that pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one might also exhibit stability and efficacy under various environmental conditions.

属性

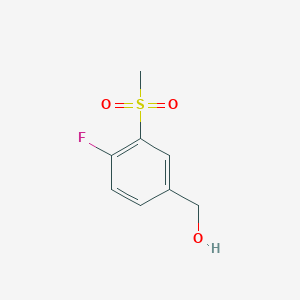

IUPAC Name |

6-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-2-1-5-3-8(15)14-7(5)4-6/h1-2,4H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWNUDFNSZUVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)S(F)(F)(F)(F)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186206 | |

| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379811-89-8 | |

| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。